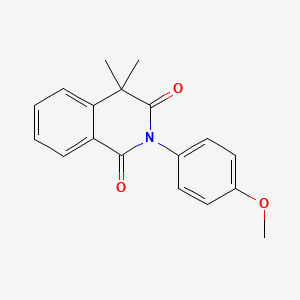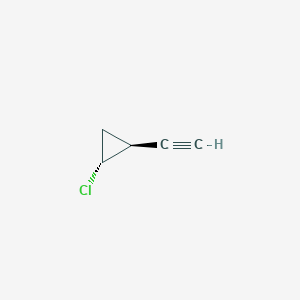
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans: is a cyclopropane derivative characterized by the presence of a chlorine atom and an ethynyl group attached to the cyclopropane ring
准备方法
The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom, followed by the addition of an ethynyl group through a coupling reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes. Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans can be compared with other cyclopropane derivatives such as:
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a chlorine atom and an ethynyl group, which imparts distinct chemical reactivity and potential uses.
属性
分子式 |
C5H5Cl |
|---|---|
分子量 |
100.54 g/mol |
IUPAC 名称 |
(1R,2S)-1-chloro-2-ethynylcyclopropane |
InChI |
InChI=1S/C5H5Cl/c1-2-4-3-5(4)6/h1,4-5H,3H2/t4-,5-/m1/s1 |
InChI 键 |
LDKOIWCNQHXIKE-RFZPGFLSSA-N |
手性 SMILES |
C#C[C@@H]1C[C@H]1Cl |
规范 SMILES |
C#CC1CC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)
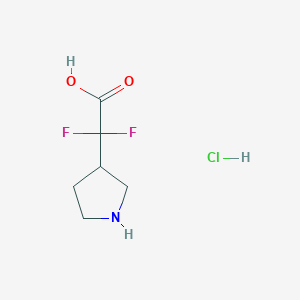
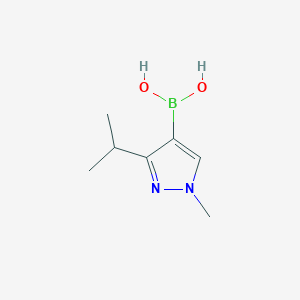
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
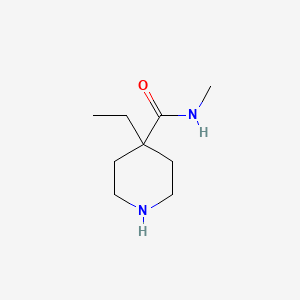
![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)
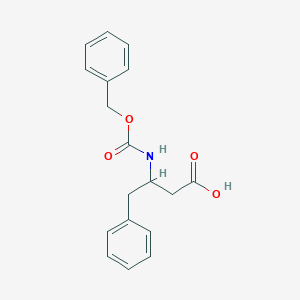
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
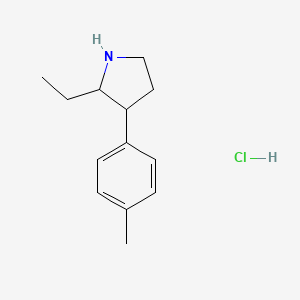
![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)
